Tris(2-bromo-4-methylphenyl) phosphate
Description
Tris(2-bromo-4-methylphenyl) phosphate is an organophosphate ester (OPE) featuring three 2-bromo-4-methylphenyl substituents bonded to a central phosphate group. While direct studies on this compound are scarce, its structural analogs—such as chlorinated, alkylated, or branched OPEs—are well-documented as flame retardants, plasticizers, and lubricant additives.
Properties
CAS No. |
35656-01-0 |
|---|---|
Molecular Formula |
C21H18Br3O4P |
Molecular Weight |
605.0 g/mol |
IUPAC Name |
tris(2-bromo-4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H18Br3O4P/c1-13-4-7-19(16(22)10-13)26-29(25,27-20-8-5-14(2)11-17(20)23)28-21-9-6-15(3)12-18(21)24/h4-12H,1-3H3 |
InChI Key |
XVHSMXGREZXJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)Br)OC3=C(C=C(C=C3)C)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key properties of tris(2-bromo-4-methylphenyl) phosphate and related OPEs.

*Inferred properties based on structural analogs.
†Estimated using EPI Suite or analog data.
‡Experimental value from .
Key Observations :
- Polarity and Mobility : TCEP’s high water solubility (7,820 mg/L) and low Log Kow (1.78) make it highly mobile in aquatic systems, whereas TEHP’s hydrophobicity (Log Kow ~8.0) favors bioaccumulation .
- Substituent Effects : Bromine and methyl groups in the target compound likely confer intermediate persistence compared to chlorinated (TCEP) or bulky tert-butyl (TDPP) derivatives.
Environmental Behavior and Degradation
- Brominated OPEs may exhibit similar resistance due to halogen stability.
- Environmental Presence: Tris phosphate compounds, including chlorinated derivatives like TDCPP and TBEP, are detected in urban snowmelt and dust at median concentrations of 746 ng/L and 26.6–39.0 ng/(kg·d) exposure levels, respectively .
Toxicity and Health Risks
- TEHP vs. DEHPA : In rats, TEHP exposure caused bronchiolitis, hepatocyte necrosis, and testicular degeneration at high doses, while di(2-ethylhexyl) phosphoric acid (DEHPA) induced liver and stomach lesions .
- TCEP Risk Evaluation: The U.S. EPA classifies TCEP as having low carcinogenic risk (theoretical risk <1×10⁻⁶) but notes reproductive toxicity concerns .
Regulatory and Commercial Use
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Tris(2-bromo-4-methylphenyl) phosphate?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and identify impurities. For example, aromatic proton signals in the 6.5–7.5 ppm range can indicate bromine and methyl group substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or tandem MS (MS/MS) can validate molecular weight and fragmentation pathways, distinguishing the parent compound from degradation products .
- X-ray Crystallography: For crystalline samples, SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond angles and spatial arrangements, critical for understanding reactivity .
Q. How can researchers optimize synthetic routes for this compound to minimize by-products?
- Methodological Answer:
- Stepwise Phosphorylation: React 2-bromo-4-methylphenol with phosphorus oxychloride (POCl) under controlled temperatures (0–5°C) to reduce side reactions like over-phosphorylation.
- Purification Strategies: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer:
- Hydrolysis Studies: Measure degradation rates in aqueous buffers (pH 4–9) at 25–50°C to estimate hydrolytic stability. Use LC-MS to quantify breakdown products like brominated phenols .
- Bioaccumulation Modeling: Apply quantitative structure-activity relationships (QSARs) to predict log (octanol-water partition coefficient). Experimental validation via fish or Daphnia magna exposure studies can refine models .
Q. How can computational models predict interactions between this compound and biological receptors?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., acetylcholinesterase) or nuclear receptors (e.g., PPARγ). Validate predictions with in vitro inhibition assays .
- Toxicogenomics: Leverage transcriptomic data from cell lines (e.g., HepG2) exposed to the compound to identify dysregulated pathways (e.g., oxidative stress, endocrine disruption) .
Q. How should researchers resolve contradictions in toxicity data across studies?
- Methodological Answer:
- Systematic Review Protocols: Follow frameworks like the EPA’s risk evaluation methodology for Tris(2-chloroethyl) phosphate (TCEP), which integrates data quality assessment, exposure scenarios, and dose-response modeling .
- Meta-Analysis: Pool data from in vitro and in vivo studies using fixed/random-effects models to account for variability in experimental conditions (e.g., cell type, exposure duration) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
